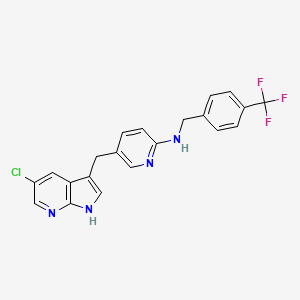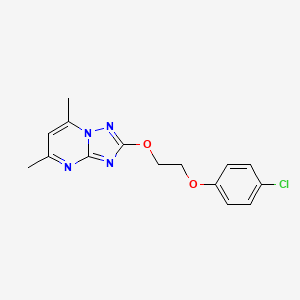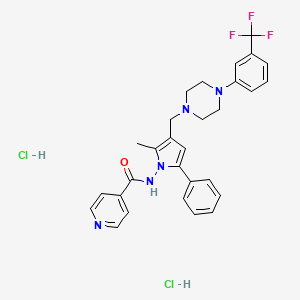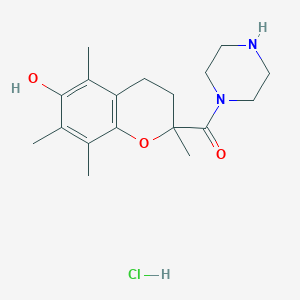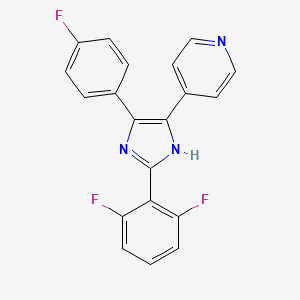
TA-01
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
TA-01は、カゼインキナーゼ1およびp38ミトゲン活性化プロテインキナーゼの強力な阻害剤です。 カゼインキナーゼ1ε、カゼインキナーゼ1δ、およびp38ミトゲン活性化プロテインキナーゼに対する阻害濃度50% (IC50)値は、それぞれ6.4ナノモル、6.8ナノモル、および6.7ナノモルであることが示されています 。この化合物は主に科学研究で使用されており、さまざまな生物学および医学的用途において可能性を示しています。
科学的研究の応用
TA-01 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the inhibition of casein kinase 1 and p38 mitogen-activated protein kinase.
Biology: this compound is employed in studies related to cell signaling pathways, stem cell differentiation, and autophagy.
Medicine: The compound has potential therapeutic applications in treating diseases related to abnormal kinase activity, such as cancer and inflammatory diseases.
Industry: This compound is used in the development of new drugs and therapeutic agents targeting casein kinase 1 and p38 mitogen-activated protein kinase
Safety and Hazards
作用機序
TA-01は、カゼインキナーゼ1およびp38ミトゲン活性化プロテインキナーゼの活性を阻害することにより効果を発揮します。これらのキナーゼは、細胞周期の調節、アポトーシス、およびストレス応答など、さまざまな細胞プロセスにおいて重要な役割を果たしています。this compoundは、これらのキナーゼを阻害することにより、これらの細胞プロセスを調節し、治療効果を発揮します。 関与する分子標的および経路には、Wntシグナル伝達経路およびその他の関連経路が含まれます .
準備方法
TA-01の合成には、中間体の調製とその後の特定の条件下での反応を含むいくつかのステップが含まれます。詳細な合成経路および工業的製造方法は、専有技術であり、公表されていません。 研究目的で、この化合物はさまざまな量で入手可能であることが知られています .
化学反応の分析
TA-01は、次のようないくつかのタイプの化学反応を起こします。
酸化: this compoundは特定の条件下で酸化され、さまざまな酸化生成物を生成します。
還元: この化合物は還元反応も起こし、還元誘導体を生成します。
置換: this compoundは置換反応に参加し、適切な条件下で特定の官能基が他の官能基で置換されます。
これらの反応で一般的に使用される試薬や条件には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 これらの反応から生成される主な生成物は、使用される特定の条件や試薬によって異なります .
科学研究への応用
This compoundは、次のような幅広い科学研究への応用があります。
化学: カゼインキナーゼ1およびp38ミトゲン活性化プロテインキナーゼの阻害を研究するためのツール化合物として使用されます。
生物学: this compoundは、細胞シグナル伝達経路、幹細胞分化、およびオートファジーに関する研究に使用されます。
医学: この化合物は、がんや炎症性疾患など、異常なキナーゼ活性に関連する疾患の治療において治療上の可能性を秘めています。
産業: This compoundは、カゼインキナーゼ1およびp38ミトゲン活性化プロテインキナーゼを標的とした新規薬剤および治療薬の開発に使用されます
類似化合物との比較
TA-01は、カゼインキナーゼ1とp38ミトゲン活性化プロテインキナーゼの両方を強力に阻害するという点でユニークです。類似の化合物には、次のものがあります。
TA-02: カゼインキナーゼ1およびp38ミトゲン活性化プロテインキナーゼの別の強力な阻害剤。
TAK-715: p38ミトゲン活性化プロテインキナーゼの特異的阻害剤。
ロスマピモド: 経口活性型のp38ミトゲン活性化プロテインキナーゼ阻害剤。
これらの化合物と比較して、this compoundはカゼインキナーゼ1およびp38ミトゲン活性化プロテインキナーゼの阻害においてより高い効力と効果を示しました .
特性
IUPAC Name |
4-[2-(2,6-difluorophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F3N3/c21-14-6-4-12(5-7-14)18-19(13-8-10-24-11-9-13)26-20(25-18)17-15(22)2-1-3-16(17)23/h1-11H,(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPJJJZCYVFUOA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=C(N2)C3=CC=NC=C3)C4=CC=C(C=C4)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F3N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the molecular formula and weight of TA-01?
A1: The molecular formula of this compound is C18H10F3N3, and its molecular weight is 325.29 g/mol.
Q2: Has the crystal structure of this compound been reported?
A2: While the provided research articles do not contain the crystal structure of this compound, they do mention the crystal structure of a related compound, bis(μ-oxo)hexakis(2,6-diisopropylphenoxy)- ditantalum(V) [].
Q3: What is the primary biological activity of this compound?
A3: this compound has demonstrated potent inhibitory activity against the migration and invasion of MDA-MB-231 breast cancer cells [].
Q4: What is the mechanism of action of this compound in inhibiting breast cancer metastasis?
A4: Research suggests that this compound may exert its antimetastatic effects through several mechanisms, including:
- S-phase cell cycle arrest: TA-12, a closely related analog of this compound, was shown to induce S-phase arrest in MDA-MB-231 cells [].
- Reactive oxygen species (ROS) production: TA-12 increased ROS production in MDA-MB-231 cells, potentially contributing to its antitumor activity [].
- DNA damage: TA-12 treatment led to DNA damage in MDA-MB-231 cells, further supporting its role in inhibiting cancer cell proliferation and metastasis [].
Q5: What in vivo models have been used to study the antimetastatic activity of this compound?
A5: A zebrafish xenograft model was employed to investigate the in vivo efficacy of TA-12, revealing its ability to block cancer cell metastasis in blood vessels and surrounding tissues [].
Q6: Are there any studies on the use of this compound in other disease models?
A6: While the provided research primarily focuses on the antimetastatic potential of this compound and its analogs in breast cancer, one study suggests that a structurally similar compound may be involved in mobilizing bone marrow hematopoietic stem cells []. This finding highlights the potential for exploring the therapeutic applications of this compound and its derivatives in other disease areas, such as hematological disorders.
Q7: What is the role of this compound in influencing stem cell differentiation?
A7: Analogs of this compound, synthesized based on its structure and that of SB203580, showed cardiomyogenic activities when applied to differentiating cells between days 3 and 5 []. These analogs did not affect the Wnt/β-catenin pathway during cardiomyogenesis, suggesting a possible mechanism of action through the inhibition of ALK5 in the TGFβ pathway [].
Q8: Can this compound analogs promote neural differentiation?
A8: Yes, the same analogs promoting cardiomyogenesis also demonstrated the ability to promote neural differentiation of human pluripotent stem cells (hPSCs) []. Their potency was comparable to that of dual SMAD inhibitors SB431542/LDN-193189 when dosed from days 1 to 9, and this neural induction activity correlated with their ALK5 inhibitory activities [].
Q9: What is the connection between this compound and Killer Cell Immunoglobulin-like Receptors (KIR)?
A9: While there's no direct research connecting this compound to KIR, several studies highlight the importance of KIR gene content and haplotypes in various disease contexts:
- Post-transplant Lymphoproliferative Disease (PTLD): Donor KIR telomeric A motifs (tA01) have shown a protective effect against PTLD after allogeneic hematopoietic cell transplantation [, ].
- Epstein-Barr Virus (EBV) Infections: Individuals with the tA01 motif exhibited a stronger NK cell response to EBV-infected cells, potentially contributing to protection against EBV-related complications [, ].
- Breast Cancer Risk: Specific KIR genotypes, including cBx-tAtA, B content score 1, and tA01|tA01, were associated with an increased risk of breast cancer, while others like cBx-tBx, B content score 2, cA01|cB0X, and tA01|tB0X appeared protective [].
- Autism: Research suggests a potential association between an activating cB01/tA01 KIR gene-content haplotype and an increased risk of autism [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
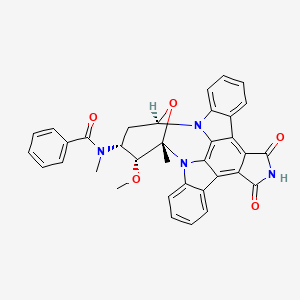

![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-5-(3-phenoxyphenyl)-1-(2-phenylethyl)pyrrolidine-2,3-dione](/img/structure/B611031.png)
